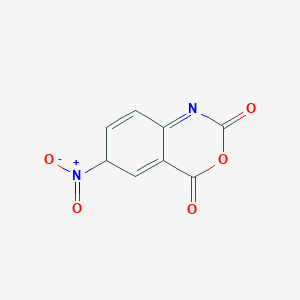

6-nitro-6H-3,1-benzoxazine-2,4-dione

Description

Historical Context and Evolution of Benzoxazine (B1645224) Chemistry

Benzoxazines are bicyclic heterocyclic compounds that feature a benzene (B151609) ring fused to an oxazine (B8389632) ring. The journey of benzoxazine chemistry began in the early 20th century, with initial explorations into their synthesis and basic reactivity. A pivotal moment in the evolution of this field was the development of the Mannich condensation reaction, a versatile method for synthesizing 1,3-benzoxazines from a phenol (B47542), a primary amine, and formaldehyde (B43269). This straightforward, one-pot synthesis opened the doors for the creation of a diverse array of benzoxazine monomers with tailored functionalities.

Initially, the focus of benzoxazine research was largely on the synthesis and characterization of these novel heterocyclic systems. However, the discovery of their ability to undergo ring-opening polymerization to form high-performance phenolic-type resins, known as polybenzoxazines, marked a significant turning point. These polymers exhibit a unique combination of desirable properties, including near-zero volumetric change upon curing, excellent thermal stability, low water absorption, and a high char yield. This has led to their extensive investigation and application in areas such as aerospace composites, electronic packaging, and flame-retardant materials.

Significance of 6-nitro-6H-3,1-benzoxazine-2,4-dione within the Benzoxazine Class

This compound, also known as 6-nitroisatoic anhydride (B1165640), represents a specific and intriguing member of the broader benzoxazine family. Its significance stems from the unique combination of the 3,1-benzoxazine-2,4-dione core structure and the presence of a nitro functional group at the 6-position.

The 3,1-benzoxazine-2,4-dione scaffold, commonly referred to as an isatoic anhydride, is a well-established reactive intermediate in organic synthesis. It is typically synthesized from the corresponding anthranilic acid (2-aminobenzoic acid). The anhydride functionality makes the ring susceptible to nucleophilic attack, leading to ring-opening and the formation of a variety of other heterocyclic systems. This reactivity has been harnessed for the synthesis of quinazolinones, benzodiazepines, and other pharmacologically relevant scaffolds.

The introduction of a nitro group (NO₂) at the 6-position of the aromatic ring has a profound impact on the electronic properties and reactivity of the molecule. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the benzoxazine ring and provide sites for further chemical modification. nih.gov This electron-withdrawing nature can enhance the electrophilicity of the carbonyl carbons within the anhydride ring, potentially increasing its reactivity towards nucleophiles. nih.gov

Furthermore, the nitro group itself is a versatile functional group that can be reduced to an amino group, opening up avenues for further derivatization and the synthesis of a wide range of substituted compounds. The presence of the nitro group also imparts specific spectroscopic signatures that can be used for characterization.

Below is a data table summarizing the key structural features of this compound.

| Property | Value |

| IUPAC Name | 6-nitro-2H-3,1-benzoxazine-2,4(1H)-dione |

| Synonyms | 6-Nitroisatoic anhydride |

| CAS Number | 4693-02-1 |

| Molecular Formula | C₈H₄N₂O₅ |

| Molecular Weight | 208.13 g/mol |

| Appearance | Solid |

| Melting Point | 259 °C |

Current Research Frontiers and Prospective Avenues for Investigation

While direct and extensive research solely focused on this compound is still emerging, its structural features and the known reactivity of related compounds point towards several promising research frontiers.

A significant area of contemporary research involves the use of closely related nitroisatoic anhydrides as reagents in chemical biology. Specifically, N-methylated derivatives of nitroisatoic anhydrides, such as 1-methyl-7-nitroisatoic anhydride (1M7) and 1-methyl-6-nitroisatoic anhydride (1M6), are employed as reagents in a technique called Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE). fredonia.eduucsc.edu SHAPE chemistry is a powerful tool for probing the secondary and tertiary structure of RNA molecules by identifying flexible nucleotides. fredonia.eduucsc.edu The reactivity of these anhydrides with the 2'-hydroxyl group of RNA provides a map of its structural landscape. fredonia.eduucsc.edu Given this precedent, this compound and its derivatives represent potential candidates for the development of new and improved SHAPE reagents.

The reactivity of the isatoic anhydride core also presents opportunities for its use as a building block in synthetic chemistry. Its reaction with various nucleophiles can lead to the formation of a diverse library of heterocyclic compounds. The presence of the nitro group can be exploited to synthesize novel derivatives with potential applications in medicinal chemistry and materials science. For instance, the reduction of the nitro group to an amine would yield a trifunctional building block with amine, carboxylic acid (or its derivative), and another reactive site, enabling the synthesis of complex molecular architectures.

Future investigations may focus on the following areas:

Development of Novel SHAPE Reagents: Systematic studies on the reactivity and specificity of this compound and its N-alkylated derivatives towards RNA could lead to the development of next-generation SHAPE probes with enhanced performance characteristics.

Synthesis of Novel Heterocyclic Scaffolds: Exploration of the reactivity of this compound with a wide range of nucleophiles could yield novel heterocyclic compounds with potential biological activities. The strong electron-withdrawing nature of the nitro group may lead to unique reactivity patterns compared to unsubstituted isatoic anhydride.

Materials Science Applications: As a derivative of a benzoxazine, there is potential to explore its use as a monomer or a precursor for functional polymers. The nitro group could be utilized to introduce specific functionalities or to influence the properties of the resulting materials.

Structure

3D Structure

Properties

Molecular Formula |

C8H4N2O5 |

|---|---|

Molecular Weight |

208.13 g/mol |

IUPAC Name |

6-nitro-6H-3,1-benzoxazine-2,4-dione |

InChI |

InChI=1S/C8H4N2O5/c11-7-5-3-4(10(13)14)1-2-6(5)9-8(12)15-7/h1-4H |

InChI Key |

HZRZAXRUOZFXOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=O)OC(=O)C2=CC1[N+](=O)[O-] |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Strategies for 6 Nitro 6h 3,1 Benzoxazine 2,4 Dione and Its Analogues

Foundational Synthesis Routes

The foundational routes to 6-nitro-6H-3,1-benzoxazine-2,4-dione and its analogues are predicated on established principles of organic synthesis, including multi-step transformations and cyclization reactions. These pathways provide a reliable framework for accessing this class of compounds.

Multi-step synthetic sequences are often employed to construct the this compound scaffold, starting from readily available materials. A common strategy involves the initial synthesis of a substituted anthranilic acid, which then undergoes cyclization.

A representative multi-step synthesis can commence from 4-nitroaniline (B120555). The process involves the protection of the amino group, followed by a series of reactions to introduce the carboxylic acid functionality ortho to the amino group, and finally cyclization to form the benzoxazine (B1645224) dione (B5365651) ring. For instance, 4-nitroaniline can be acetylated to protect the amine, then subjected to chlorosulfonation and subsequent reactions to build the carboxylic acid group, leading to a 2-amino-5-nitrobenzoic acid derivative that can be cyclized.

Another multi-step approach begins with the nitration of a suitable benzene (B151609) derivative, followed by functional group interconversions to install the necessary amino and carboxyl groups in the correct positions for the final ring-closing step. The choice of starting material and the sequence of reactions are crucial for achieving the desired substitution pattern on the aromatic ring.

Cyclization reactions are central to the synthesis of the benzoxazine ring system. Various precursors can be employed in these ring-closing strategies, each offering distinct advantages in terms of accessibility of starting materials and reaction efficiency.

The reaction of phthaloyl chlorides with oximes represents a viable, though less direct, route to benzoxazine derivatives. While not a primary method for the synthesis of this compound, the underlying chemistry can be adapted. For example, a nitrated phthaloyl chloride could potentially react with hydroxylamine (B1172632) or a related oxime to form a precursor that could then be rearranged or further reacted to yield the desired benzoxazine dione.

A more common application of this type of chemistry is the reaction of phthaloyl chlorides with primary amines to form phthalimides. If a suitable N-substituted phthalimide (B116566) with appropriate functional groups is prepared, it could then be transformed in subsequent steps to the target benzoxazine dione.

| Precursors | Reagents and Conditions | Product | Yield (%) |

| Phthaloyl chloride, Primary aliphatic amines | Not specified | Isophthalimides | Not specified |

| Isophthalimides, Primary amines | Not specified | Mixed phthalamides | Approx. 35 |

Isocyanates are versatile reagents for the synthesis of heterocyclic compounds, including benzoxazine-2,4-diones. One strategy involves the reaction of a suitably substituted anthranilic acid with an isocyanate-generating reagent. For instance, the reaction of 2-hydroxybenzonitriles with isocyanates can lead to the formation of 1,3-benzoxazine-2,4(3H)-diones.

In a more direct approach, a substituted aniline (B41778) can be reacted with a carbonyl source to generate an intermediate that cyclizes to the benzoxazine dione. The use of a nitrated aniline derivative would directly lead to the desired 6-nitro substituted product. For example, 4-nitrophenylisocyanate can be synthesized from 4-nitroaniline and phosgene (B1210022), which can then be used in subsequent reactions to build the benzoxazine ring. wikipedia.org

| Reactant 1 | Reactant 2 | Conditions | Product |

| 2-Hydroxybenzonitrile | Isocyanate | Not specified | 1,3-Benzoxazine-2,4(3H)-dione |

Triphosgene (B27547) serves as a safer and more convenient substitute for phosgene in cyclization reactions. It is particularly effective in the synthesis of isatoic anhydrides (1H-benzo[d] nih.govgoogle.comoxazine-2,4-diones) from anthranilic acids. The reaction of 2-amino-5-nitrobenzoic acid with triphosgene in a suitable solvent like tetrahydrofuran (B95107) (THF) provides a direct route to this compound.

This method is advantageous due to its high efficiency and the relative ease of handling of triphosgene compared to gaseous phosgene. The reaction proceeds by the formation of an intermediate N-carboxyanhydride which readily cyclizes to the desired product.

| Precursor | Reagent | Solvent | Conditions | Product | Yield (%) |

| 2-Amino-5-chlorobenzoic acid | Triphosgene | Dry THF | Room temperature, 18 h | 5-Chloroisatoic anhydride (B1165640) | 89 |

| 2-Aminobenzoic acids | Ethyl chloroformate, Na2CO3/NaHCO3, then SOCl2 | Water/acetone, then THF | 10 °C to room temp. | 1H-benzo[d] nih.govgoogle.comoxazine-2,4-diones | 74 (for 6-nitro derivative) |

The most direct and widely used method for the synthesis of this compound involves the cyclization of 2-amino-5-nitrobenzoic acid. This precursor is readily accessible through various synthetic routes, including the nitration of anthranilic acid or the Hofmann rearrangement of nitrophthalimide.

The cyclization of 2-amino-5-nitrobenzoic acid can be achieved using several reagents, with phosgene and its substitutes like triphosgene and ethyl chloroformate being the most common. The reaction with ethyl chloroformate in the presence of a base, followed by treatment with a dehydrating agent like thionyl chloride, proceeds through an intermediate urethane (B1682113) which then cyclizes to the final product. This two-step, one-pot procedure is efficient and provides good yields of the target compound.

| Starting Material | Reagents | Key Intermediate | Final Product | Overall Yield (%) |

| 2-Amino-5-nitrobenzoic acid | 1. Ethyl chloroformate, Na2CO3/NaHCO32. Thionyl chloride | 2-((Ethoxycarbonyl)amino)-5-nitrobenzoic acid | 6-Nitro-1H-benzo[d] nih.govgoogle.comoxazine-2,4-dione | 74 |

| 3-Nitro-phthalimide | 1. NaOH2. Sodium hypochlorite3. HCl | 6-Nitrophthalamic acid | 6-Nitro-anthranilic acid | 88 |

Cyclization Reactions Utilizing Diverse Precursors

Modern Synthetic Advancements

Recent advancements in synthetic organic chemistry have provided more efficient, selective, and environmentally benign routes for the synthesis of benzoxazine derivatives, including this compound. These modern methodologies often result in higher yields, shorter reaction times, and greater control over the final product structure compared to traditional methods.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology in modern chemistry, significantly accelerating the synthesis of various heterocyclic compounds, including benzoxazinediones. researchgate.netijnrd.org This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, leading to a dramatic reduction in reaction times, often from hours to mere minutes. ijnrd.orgchemicaljournals.com Compared to conventional heating, MAOS frequently provides cleaner reactions with higher yields and minimal waste. chemicaljournals.com The selective absorption of microwave energy by polar molecules in the reaction mixture allows for rapid and uniform heating, which can enhance reaction rates and improve product yields. chemicaljournals.com

Research has demonstrated the successful application of MAOS for the efficient, one-step synthesis of benzoxazine-2,4-diones from phthalic anhydride derivatives. researchgate.netdoaj.org This approach highlights the significant advantages of microwave irradiation over conventional heating methods. researchgate.net

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Reference |

|---|---|---|---|

| Reaction Time | Hours (e.g., 1-12 hours) | Minutes (e.g., 3-15 minutes) | chemicaljournals.comnih.gov |

| Yield | Moderate to Good | Good to Excellent (e.g., 30-90%) | researchgate.netdoaj.org |

| Energy Efficiency | Low (relies on thermal conductivity) | High (direct molecular heating) | ijnrd.orgeurekaselect.com |

| Side Products | More prevalent | Often minimized, leading to cleaner reactions | chemicaljournals.comnih.gov |

A significant advantage of MAOS is its compatibility with solvent-free reaction conditions, which aligns with the principles of green chemistry. doaj.orgmdpi.com The synthesis of benzoxazine-2,4-diones has been effectively performed by irradiating a mixture of reactants, such as phthalic anhydrides and trimethylsilyl (B98337) azide, in the absence of a solvent. researchgate.netdoaj.org This "neat" approach not only simplifies the experimental setup and product workup but also eliminates the environmental and economic costs associated with solvent use, purification, and disposal. researchgate.net Performing these reactions under solvent-free conditions is an eco-friendly, efficient, and convenient method that can yield pure, unsolvated products. researchgate.net

Microwave irradiation offers a unique level of control over the regioselectivity of certain chemical reactions, providing access to specific isomers that may not be favored under conventional heating. researchgate.netdoaj.org In the synthesis of substituted benzoxazinediones from asymmetric phthalic anhydrides, the duration of microwave irradiation can directly influence the ratio of the resulting regioisomers. researchgate.netdoaj.org This modulation occurs because microwave heating can drive the reaction through different pathways than conventional thermal methods. researchgate.net This ability to control the formation of a specific constitutional isomer by simply adjusting the irradiation time is a critical advancement, allowing for the targeted synthesis of desired compounds. researchgate.netdoaj.org Further studies on related heterocyclic systems have also shown that microwave-assisted protocols, often in conjunction with a catalyst, can achieve excellent regioselectivity in functionalization reactions. nih.govorganic-chemistry.org

"Click chemistry," a concept first fully described by K. Barry Sharpless, Hartmuth C. Kolb, and M. G. Finn in 2001, refers to a class of reactions that are modular, high-yielding, and generate minimal byproducts. wikipedia.org These reactions are characterized by their simplicity and efficiency, making them ideal for constructing complex molecular architectures. wikipedia.orgscientific.net

In the context of benzoxazines, click chemistry provides a powerful tool for creating advanced hybrid materials and functional polymers. rsc.orgresearchgate.net The most common click reaction, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is frequently used to attach benzoxazine moieties to other molecular backbones or surfaces. wikipedia.orgresearchgate.net For instance, benzoxazine units have been successfully grafted onto the surface of graphene oxide via click chemistry, creating a highly functionalized nanohybrid material with enhanced thermal stability. rsc.org Similarly, this approach has been used to develop side-chain type benzoxazine-functionalized cellulose, which exhibits significantly improved thermal properties compared to the unmodified cellulose. researchgate.net These examples demonstrate the utility of click chemistry in efficiently creating novel benzoxazine-based systems with tailored properties. scientific.netrsc.org

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijnrd.orgnih.gov The modern synthetic strategies for benzoxazines increasingly incorporate these principles.

The twelve principles of green chemistry provide a framework for sustainable chemical synthesis. ijnrd.org Methodologies like MAOS and solvent-free synthesis directly address several of these core tenets.

| Principle of Green Chemistry | Application in Benzoxazine Synthesis | Reference |

|---|---|---|

| Prevention | Solvent-free methods and high-yielding reactions (like click chemistry) minimize waste from the outset. | researchgate.netijnrd.org |

| Atom Economy | Click chemistry reactions, being cycloadditions, are inherently atom-economical, incorporating most or all reactant atoms into the final product. | greenchemistry-toolkit.org |

| Safer Solvents and Auxiliaries | Solvent-free MAOS eliminates the need for potentially hazardous organic solvents. | doaj.orgmdpi.com |

| Design for Energy Efficiency | Microwave-assisted synthesis is significantly more energy-efficient than conventional heating due to shorter reaction times and direct heating. | ijnrd.org |

| Reduce Derivatives | Efficient one-pot syntheses, often facilitated by microwave irradiation, can reduce the need for intermediate protection and deprotection steps. | organic-chemistry.orgnih.gov |

By embracing these principles, the synthesis of this compound and its analogues can be achieved in a more sustainable and environmentally responsible manner. ijnrd.orgijnrd.org

Microwave-Assisted Organic Synthesis (MAOS)

Functionalization and Derivatization Strategies

The structure of this compound offers several sites for functionalization and derivatization, allowing for the synthesis of a diverse library of related compounds. The presence of the nitro group is particularly significant, as its strong electron-withdrawing nature can activate the aromatic ring for specific chemical transformations. mdpi.com

Strategies for derivatization can target the nitrogen atom of the oxazine (B8389632) ring, the aromatic ring, or the dione functionality.

N-Functionalization: The nitrogen atom at the 3-position can be readily alkylated or arylated. An example of this is the synthesis of 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione, which demonstrates the introduction of a benzyl (B1604629) group at this position. sigmaaldrich.com This site provides a convenient handle for attaching various substituents to modify the compound's properties.

Aromatic Ring Functionalization: The electron-withdrawing nitro group strongly influences the reactivity of the benzene ring. mdpi.com In analogous nitro-substituted quinolone systems, the nitro group facilitates nucleophilic aromatic substitution reactions, including cine-substitution, where a nucleophile attacks an adjacent carbon, leading to the displacement of a different group. mdpi.com This suggests that the aromatic ring of this compound could be susceptible to attack by various nucleophiles, such as 1,3-dicarbonyl compounds, enamines, or phenoxides, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. mdpi.com Furthermore, late-stage functionalization techniques, such as directed halogenation, could be employed to introduce additional substituents onto the aromatic core. nih.gov

These functionalization strategies are crucial for exploring structure-activity relationships and developing new molecules with tailored chemical and biological profiles.

Nitro Group Introduction and Modification

The synthesis of nitro-substituted benzoxazines is a key area of research, leveraging the unique electronic properties of the nitro group. mdpi.com The introduction of a nitro group (—NO₂) onto the aromatic ring of the 3,1-benzoxazine-2,4-dione scaffold is typically achieved through electrophilic aromatic substitution. pw.edu.plwikipedia.org

Modification of the Nitro Group: Once introduced, the nitro group serves as a versatile handle for further functionalization. A primary modification is its reduction to an amino group (—NH₂). This transformation is a fundamental reaction for aromatic nitro compounds and can be accomplished using various reducing agents. britannica.com Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or chemical reduction with metals in acidic media (e.g., tin or iron in HCl). This conversion opens pathways to a wide range of derivatives, as the resulting amino group can undergo numerous subsequent reactions.

Table 1: Representative Conditions for Nitro Group Introduction and Modification

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Nitration | Concentrated HNO₃, Concentrated H₂SO₄, 0-25 °C | This compound |

| Reduction | H₂, Pd/C, Ethanol or Sn/HCl | 6-amino-6H-3,1-benzoxazine-2,4-dione |

N-Substitution and Derivatization via Mitsunobu Reaction

The Mitsunobu reaction is a powerful and versatile method for the alkylation of acidic N-H bonds under mild, neutral conditions, making it highly suitable for the derivatization of the this compound core at the nitrogen position. nih.govnii.ac.jp This reaction facilitates the formation of a C-N bond by coupling a primary or secondary alcohol with the N-H group of the benzoxazine ring. nih.gov

The reaction proceeds via the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govbeilstein-journals.org The triphenylphosphine and azodicarboxylate form a betaine (B1666868) intermediate, which then deprotonates the acidic N-H of the benzoxazine-2,4-dione. nii.ac.jp The resulting anion subsequently displaces the activated hydroxyl group of the alcohol in an Sₙ2 reaction, leading to the N-substituted product with inversion of configuration at the alcohol's stereocenter, if applicable. nih.govnii.ac.jp

The broad substrate scope of the Mitsunobu reaction allows for the introduction of a wide array of substituents at the N-3 position, enabling the synthesis of a diverse library of derivatives for structure-activity relationship studies. nih.gov The reaction tolerates various functional groups and generally proceeds with high yields. beilstein-journals.org

Table 2: Examples of N-Substitution of this compound via Mitsunobu Reaction

| Alcohol Substrate | Reagents | N-Substituted Product |

|---|---|---|

| Benzyl alcohol | PPh₃, DIAD, THF | 3-benzyl-6-nitro-6H-3,1-benzoxazine-2,4-dione |

| Ethanol | PPh₃, DEAD, THF | 3-ethyl-6-nitro-6H-3,1-benzoxazine-2,4-dione |

| Propargyl alcohol | PPh₃, DIAD, THF | 3-(prop-2-yn-1-yl)-6-nitro-6H-3,1-benzoxazine-2,4-dione |

| (R)-2-Butanol | PPh₃, DEAD, THF | 3-((S)-butan-2-yl)-6-nitro-6H-3,1-benzoxazine-2,4-dione |

Synthesis of Polymeric Benzoxazine Derivatives and Networks

Benzoxazine monomers are precursors to high-performance thermosetting polymers known as polybenzoxazines. researchgate.net These materials are formed through a thermally activated ring-opening polymerization (ROP) of the oxazine ring. mdpi.comnih.gov This process is advantageous as it occurs without the release of volatile byproducts, leading to near-zero shrinkage during curing. researchgate.net

A suitably functionalized this compound monomer can be polymerized to create a cross-linked polymeric network. The polymerization is typically initiated by heating the monomer to temperatures between 180 °C and 220 °C. nih.gov During this process, the oxazine rings open to form reactive intermediates that subsequently react with other monomers to build a highly cross-linked, three-dimensional network. mdpi.com

The properties of the final polybenzoxazine network, such as its glass transition temperature (Tg), thermal stability, and mechanical strength, are highly dependent on the structure of the initial monomer. mapyourshow.commdpi.com The presence of the nitro group in the polymer backbone is expected to influence the material's properties, potentially enhancing its thermal stability and polarity. Furthermore, by incorporating other reactive groups into the monomer structure (e.g., via N-substitution with an allyl or acetylene-containing alcohol), dual-curing systems can be designed. mdpi.comresearchgate.net This allows for the formation of interpenetrating polymer networks (IPNs), where different polymerization mechanisms contribute to the final network structure, offering a pathway to tailor the material's performance for specific applications. rsc.org

Table 3: Curing Parameters and Potential Properties of Poly(6-nitro-benzoxazine-2,4-dione) Networks

| Monomer Structure | Curing Temperature (°C) | Resulting Polymer Network | Potential Properties |

|---|---|---|---|

| This compound | 180 - 220 | Cross-linked polybenzoxazine | High thermal stability, increased polarity |

| 3-allyl-6-nitro-6H-3,1-benzoxazine-2,4-dione | 200 - 260 | Dual-cured network (ROP and allyl polymerization) | Higher cross-link density, tunable Tg |

| 3-(propargyl)-6-nitro-6H-3,1-benzoxazine-2,4-dione | 210 - 280 | Dual-cured network (ROP and acetylene (B1199291) polymerization) | Enhanced char yield, superior thermal resistance kpi.ua |

Iv. Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-resolution ¹H NMR spectroscopy for 6-nitro-6H-3,1-benzoxazine-2,4-dione provides precise information about the number, environment, and coupling of protons. In a study utilizing a 600 MHz spectrometer with DMSO-d₆ as the solvent, the aromatic protons and the N-H proton were distinctly resolved. achemblock.com

The spectrum shows a singlet at δ 12.36 ppm, which is attributed to the acidic N-H proton of the heterocyclic ring. The downfield chemical shift is characteristic of a proton attached to a nitrogen atom within a cyclic anhydride (B1165640) system. The aromatic region of the spectrum displays three distinct signals corresponding to the three protons on the nitro-substituted benzene (B151609) ring. A doublet of doublets appears at δ 8.56 ppm, and another is observed at δ 8.52 ppm. A triplet is found further upfield at δ 7.33 ppm. achemblock.com The specific splitting patterns (doublet of doublets and triplet) arise from the coupling interactions between adjacent protons on the aromatic ring, allowing for the precise assignment of each proton to its position on the molecular scaffold.

Table 1: ¹H NMR Chemical Shift and Multiplicity Data for this compound achemblock.com Solvent: DMSO-d₆, Frequency: 600 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|

| 12.36 | Singlet (s) | - | N-H |

| 8.56 | Doublet of Doublets (dd) | 10.7, 4.3 | Aromatic C-H |

| 8.52 | Doublet of Doublets (dd) | 9.0, 2.6 | Aromatic C-H |

| 7.33 | Triplet (t) | 11.8 | Aromatic C-H |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The broadband proton-decoupled ¹³C NMR spectrum of this compound shows eight distinct signals, corresponding to the eight carbon atoms in the molecule. achemblock.com

The signals for the two carbonyl carbons (C=O) of the dione (B5365651) structure are expected to appear furthest downfield. The aromatic carbons and the carbons of the heterocyclic ring resonate at characteristic chemical shifts influenced by the electron-withdrawing nitro group and the heteroatoms. The reported ¹³C NMR data, obtained in DMSO-d₆ at 151 MHz, shows peaks at δ 159.56, 147.43, 146.99, 143.36, 132.17, 125.47, 117.60, and 112.05 ppm. achemblock.com

Table 2: ¹³C NMR Chemical Shift Data for this compound achemblock.com Solvent: DMSO-d₆, Frequency: 151 MHz

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 159.56 | Carbonyl/Aromatic Carbon |

| 147.43 | Carbonyl/Aromatic Carbon |

| 146.99 | Carbonyl/Aromatic Carbon |

| 143.36 | Carbonyl/Aromatic Carbon |

| 132.17 | Carbonyl/Aromatic Carbon |

| 125.47 | Carbonyl/Aromatic Carbon |

| 117.60 | Carbonyl/Aromatic Carbon |

| 112.05 | Carbonyl/Aromatic Carbon |

Advanced 2D NMR experiments are essential for confirming the complete and unambiguous assignment of ¹H and ¹³C signals and for establishing the connectivity of the molecular structure. Although specific 2D NMR studies for this compound have not been detailed in available research, the application of standard techniques would be straightforward.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between protons. For this molecule, it would show correlations between the adjacent protons on the aromatic ring, confirming their connectivity and aiding in the assignment of the triplet and doublet of doublets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link each aromatic proton signal to its corresponding aromatic carbon signal.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. It is particularly effective for identifying functional groups and providing a molecular fingerprint.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum provides characteristic absorption bands for the functional groups present.

For this compound, the FT-IR spectrum is expected to be dominated by several key features:

N-H Stretching: A peak corresponding to the N-H stretch of the secondary amide within the heterocyclic ring, typically observed in the range of 3100-3300 cm⁻¹.

Aromatic C-H Stretching: Absorption bands for the aromatic C-H stretches are expected just above 3000 cm⁻¹.

Carbonyl (C=O) Stretching: As a cyclic acid anhydride derivative, the compound will exhibit two distinct carbonyl stretching bands due to symmetric and asymmetric stretching modes. For cyclic anhydrides, these bands typically appear at high wavenumbers, often in the regions of 1870–1820 cm⁻¹ and 1800–1750 cm⁻¹. The presence of two strong peaks in this region would be a definitive characteristic of the dione structure.

Nitro (NO₂) Group Stretching: The nitro group gives rise to two strong characteristic stretching vibrations: an asymmetric stretch typically between 1560-1500 cm⁻¹ and a symmetric stretch between 1360-1300 cm⁻¹.

C-O and C-N Stretching: Vibrations corresponding to the C-O and C-N bonds within the heterocyclic ring would be found in the fingerprint region (below 1400 cm⁻¹).

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability.

Specific Raman spectral data for this compound is not prominently available in the literature. However, a Raman analysis would be expected to provide key structural information:

The symmetric vibrations of the aromatic ring and the nitro group are often strong in Raman spectra. The symmetric stretch of the NO₂ group would be particularly prominent.

The carbonyl C=O stretching vibrations would also be observable, though their intensities might differ from those in the FT-IR spectrum.

Together, FT-IR and Raman spectroscopy would offer a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and providing a unique spectral fingerprint for identification.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting ions and their fragments, MS provides a wealth of structural information.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. For the analysis of this compound, LC-MS is employed to separate the compound from a sample matrix before it enters the mass spectrometer for detection and characterization. This is particularly useful for analyzing complex mixtures, such as reaction monitoring samples or final product purity checks.

A typical LC-MS method would involve a reversed-phase column to separate the compound based on its polarity. The mass spectrometer, often a quadrupole system, is then used to detect the analyte. Electrospray ionization (ESI) is a common ionization technique for nitroaromatic compounds, and it can be operated in negative ion mode to detect the deprotonated molecule [M-H]⁻. The fragmentation of this compound under MS/MS conditions can provide valuable structural confirmation. Common fragmentation pathways for nitroaromatic compounds include the loss of nitro-related groups such as NO₂ (46 Da) and NO (30 Da). nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. This technique is crucial for confirming the identity of this compound and for identifying unknown impurities. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can distinguish between compounds with very similar nominal masses.

For this compound (C₈H₄N₂O₅), the exact mass can be calculated and compared to the experimentally measured mass. The high mass accuracy of HRMS helps to unequivocally confirm the elemental formula. Furthermore, the fragmentation patterns observed in HRMS can be analyzed to provide detailed structural information. For cyclic nitro compounds, fragmentation can involve initial loss of a geminal substituent followed by cleavage of the ring structure. nih.gov

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

| Formula | C₈H₄N₂O₅ |

| Calculated Exact Mass | 208.0115 Da |

| Observed Ion (e.g., [M+H]⁺) | 209.0188 Da |

| Mass Accuracy | < 5 ppm |

| Ionization Mode | ESI Positive/Negative |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity and quantifying the amount of this compound. Developing a robust HPLC method involves optimizing several parameters to achieve good resolution, peak shape, and sensitivity.

A typical method would utilize a reversed-phase C18 column. The mobile phase often consists of a mixture of an aqueous component (like water with a formic or phosphoric acid modifier to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components in a reasonable time. Detection is commonly performed using a UV detector, as the aromatic and nitro groups in the molecule are strong chromophores.

Table 2: Example HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Gradient | 20% B to 80% B over 15 min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly faster analysis times and improved resolution compared to traditional HPLC. UPLC is particularly advantageous for high-throughput screening or when rapid purity checks are needed. The principles of method development for UPLC are similar to HPLC, but the system is optimized for higher pressures and lower flow rates. A UPLC method can often reduce analysis times from 15-20 minutes down to 2-5 minutes without sacrificing separation efficiency. sielc.com

Identifying and quantifying impurities is a critical aspect of characterizing this compound, especially for applications requiring high purity. Impurities can arise from the synthesis, for example, from side reactions or unreacted starting materials. Potential impurities could include positional isomers (e.g., 8-nitro-6H-3,1-benzoxazine-2,4-dione) formed during the nitration step.

HPLC and UPLC methods are used for impurity profiling. Once impurities are detected, preparative chromatography can be used for their isolation. This involves using a larger column and injecting a larger amount of the sample to collect fractions of the individual impurities. Once isolated, these impurities can be fully characterized using techniques like HRMS and NMR to determine their structure.

X-ray Crystallography for Absolute Structure Determination

The process involves irradiating a single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision. mdpi.com

In the structural analysis of related nitro-substituted heterocyclic compounds, X-ray crystallography has been used to confirm molecular geometry and to study supramolecular features. mdpi.comnih.gov For instance, studies on similar molecules have detailed the formation of intermolecular hydrogen bonds and π–π stacking interactions, which govern the crystal packing arrangement. researchgate.netnih.gov Although specific crystal structure data for this compound is not widely published, the analysis of a related nitrobenzoxazine derivative would typically yield crystallographic data as illustrated in the following representative table.

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C8H4N2O5 |

| Formula Weight | 208.13 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.012(3) |

| b (Å) | 10.154(4) |

| c (Å) | 12.031(5) |

| α (°) | 90 |

| β (°) | 94.15(2) |

| γ (°) | 90 |

| Volume (Å3) | 854.1(6) |

| Z | 4 |

| R-factor (%) | 4.5 |

Note: The data in the table is illustrative for a related benzoxazine (B1645224) derivative to demonstrate the type of information obtained from an X-ray crystallography experiment and is not the experimentally determined data for this compound.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. This method is crucial for confirming the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity.

For this compound, the molecular formula is C₈H₄N₂O₅. achemblock.com The theoretical elemental composition can be calculated based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u).

The theoretical percentages are calculated as follows:

Carbon (C): (8 * 12.011) / 208.13 * 100% = 46.17%

Hydrogen (H): (4 * 1.008) / 208.13 * 100% = 1.94%

Nitrogen (N): (2 * 14.007) / 208.13 * 100% = 13.46%

Oxygen (O): (5 * 15.999) / 208.13 * 100% = 38.43%

Experimental results from elemental analysis are typically considered acceptable if they are within ±0.4% of the calculated theoretical values.

| Element | Theoretical Mass % | Experimental Mass % (Typical) |

|---|---|---|

| Carbon (C) | 46.17 | 46.0-46.4 |

| Hydrogen (H) | 1.94 | 1.9-2.1 |

| Nitrogen (N) | 13.46 | 13.3-13.6 |

This comparison is a critical checkpoint in the characterization of this compound, verifying that the synthesized product has the expected elemental makeup corresponding to its molecular formula.

V. Computational and Theoretical Chemistry of 6 Nitro 6h 3,1 Benzoxazine 2,4 Dione

Quantum Chemical Investigations

Analysis of Electron Density and Charge DistributionThe distribution of electron density and partial atomic charges are crucial for understanding a molecule's polarity, reactivity sites, and intermolecular interactions. Methods such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or Quantum Theory of Atoms in Molecules (QTAIM) would be employed to quantify the charge distribution. This analysis would identify the most electrophilic and nucleophilic sites within the 6-nitro-6H-3,1-benzoxazine-2,4-dione molecule, predicting how it might interact with other reagents.

Modeling reaction pathways provides a dynamic view of a chemical process, offering insights into reaction mechanisms and rates.

Conformational Analysis and Molecular Dynamics Simulations

No studies detailing the conformational preferences, energy barriers of rotation, or the dynamic behavior of this compound through molecular dynamics simulations are available in the current scientific literature.

Structure-Reactivity and Structure-Property Relationship Studies

There are no published Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies for this compound. Such studies would require experimental data on the biological activity or physical properties of a series of related compounds, which are not available.

Supramolecular Interactions and Non-Covalent Bonding Analysis

A detailed analysis of the non-covalent interactions, such as hydrogen bonding, halogen bonding, or π-stacking, that govern the supramolecular chemistry of this compound has not been reported.

Vi. Synthetic Utility and Broad Applications of the 6 Nitro 6h 3,1 Benzoxazine 2,4 Dione Scaffold in Organic Synthesis

Role as Versatile Synthons in Heterocyclic Compound Synthesis

6-Nitro-6H-3,1-benzoxazine-2,4-dione serves as a highly effective synthon for the creation of various nitrogen-containing heterocyclic compounds. researchgate.net The anhydride (B1165640) ring is susceptible to nucleophilic attack, leading to ring-opening reactions that can be followed by cyclization to form new heterocyclic systems. This reactivity is exploited in the synthesis of quinazolines, benzodiazepines, and other fused heterocyclic structures that are of significant interest in medicinal chemistry and materials science.

The presence of the nitro group at the 6-position significantly influences the reactivity of the molecule. It activates the aromatic ring towards nucleophilic aromatic substitution and modifies the electronic properties of the resulting heterocyclic products. A new one-step procedure has been proposed for the synthesis of nitro derivatives of 3,1-benzoxazines from substituted N-[2-(1-alkenyl)anilines] by oxidation with hydrogen peroxide. researchgate.net The structure of the oxidation products is determined by the reaction conditions and the substituents on the aniline (B41778) precursor. researchgate.net

Furthermore, related isatoic anhydrides, such as 1-methyl-7-nitroisatoic anhydride (1m7), have been developed as specialized reagents for applications like probing RNA structure, highlighting the utility of the nitroisatoic anhydride framework in creating functional molecules. fredonia.edunih.gov The synthesis of these reagents often starts from precursors like 4-nitroisatoic anhydride (4NIA), underscoring the importance of these basic building blocks. nih.gov

Strategies for Incorporating the Benzoxazine (B1645224) Moiety into Complex Molecular Architectures

Incorporating the this compound moiety into larger, more complex molecules requires strategic synthetic planning. The primary method involves leveraging the reactivity of the anhydride group. Reactions with primary amines, for example, can lead to the formation of N-substituted anthranilamides, which can then be further functionalized or cyclized.

Key synthetic strategies include:

Nucleophilic Acyl Substitution: The anhydride is highly reactive towards nucleophiles like amines, alcohols, and organometallic reagents. longdom.org This allows for the attachment of a wide variety of side chains and functional groups.

Ring-Opening and Recyclization: Treatment with bifunctional nucleophiles can initiate a cascade reaction where the anhydride ring opens and then re-closes to form a new, more complex heterocyclic system fused to the original benzene (B151609) ring.

Transition-Metal Catalyzed Cross-Coupling: For more advanced architectures, the nitro group can be reduced to an amine, which can then participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form carbon-carbon or carbon-nitrogen bonds, linking the benzoxazine core to other molecular fragments.

These strategies provide a versatile toolkit for chemists to integrate the unique electronic and structural features of the 6-nitro-benzoxazine-2,4-dione scaffold into novel functional molecules.

Development of Advanced Polymeric Materials Utilizing Benzoxazine Monomers

Benzoxazine monomers are precursors to polybenzoxazines, a class of high-performance thermosetting polymers with exceptional properties. nih.gov These polymers are known for their high thermal stability, low water absorption, excellent dimensional stability, and near-zero shrinkage during curing. metu.edu.trmdpi.com The molecular design flexibility of benzoxazine chemistry allows for the tailoring of polymer properties by selecting specific phenol (B47542) and amine precursors. researchgate.netmdpi.com

The this compound can be envisioned as a precursor for specialized benzoxazine monomers. While not a typical benzoxazine monomer itself, it can be chemically converted into one. For instance, reaction with a primary amine and formaldehyde (B43269) in a Mannich-type condensation could, in principle, yield a benzoxazine monomer bearing a nitro group. The strong electron-withdrawing nature of the nitro group would be expected to significantly influence the polymerization behavior and the final properties of the resulting polybenzoxazine.

| Property | General Effect of Nitro Group |

| Curing Temperature | Potentially lowered due to electronic effects on the oxazine (B8389632) ring opening. |

| Glass Transition Temp. (Tg) | Likely increased due to strong intermolecular interactions (dipole-dipole). |

| Thermal Stability | May be altered; the nitro group can be a site for thermal decomposition. |

| Dielectric Constant | Expected to increase due to the high polarity of the nitro group. |

This ability to tune properties makes nitro-functionalized polybenzoxazines potentially useful for specialized applications in electronics, aerospace, and as adhesives for high-strength composites. nih.gov

The polymerization of benzoxazine monomers proceeds via a thermally activated ring-opening polymerization (ROP), which forms a highly cross-linked three-dimensional network. mdpi.comnih.gov This process does not require a catalyst and does not release any volatile byproducts, which is a significant advantage over traditional phenolic resins. metu.edu.tr The resulting network structure is responsible for the material's excellent thermal and mechanical properties. mdpi.com

The cross-linking density of the polymer can be controlled by the functionality of the monomer. mdpi.comnih.gov Bifunctional benzoxazines, for example, lead to higher cross-linking density and superior performance compared to monofunctional versions. mdpi.com Incorporating a nitro group into the monomer structure, derived from this compound, would introduce strong polar interactions within the polymer network. These interactions can act as additional "virtual" cross-links, further enhancing the stiffness and glass transition temperature of the material. rsc.org Research has shown that substituents on the phenolic ring play an important role in the cross-linking processes and the final properties of the thermosets. nih.gov

Thermosetting polymers, or thermosets, are materials that are cured (hardened) irreversibly through heat, radiation, or chemical means to form a rigid, cross-linked network. wikipedia.org Polybenzoxazines are a prominent class of thermosets that offer a rich platform for molecular design. researchgate.netnih.gov

The design of thermosets using monomers derived from this compound would focus on leveraging the unique characteristics imparted by the nitro group. The synthesis would follow the general Mannich condensation reaction between a phenol, a primary amine, and formaldehyde. nih.govmdpi.com The presence of the nitro group on the phenolic precursor would influence the reaction kinetics and potentially require optimization of the synthesis conditions.

The resulting thermoset would be expected to exhibit properties tailored for specific high-performance applications:

High Thermal Stability: A characteristic feature of polybenzoxazine networks. mdpi.com

Enhanced Mechanical Strength: Due to the high cross-link density and strong intermolecular forces. nih.gov

Modified Chemical Resistance: The polarity of the network may affect its resistance to different chemical environments.

Specific Electrical Properties: The high polarity would increase the dielectric constant, which could be useful in capacitor applications.

Retrosynthetic Analysis for the Design of Novel Benzoxazine-Containing Compounds

Retrosynthetic analysis is a powerful method for planning the synthesis of complex organic molecules. It involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical steps.

For a novel target molecule containing the 6-nitro-3,1-benzoxazine-2,4-dione core, the retrosynthetic analysis would typically begin by identifying the key bond disconnections that lead back to the anhydride itself.

Target Molecule: A complex derivative of 6-nitro-3,1-benzoxazine-2,4-dione

Functional Group Interconversion (FGI): The first step often involves simplifying complex functional groups attached to the core. For example, an elaborate side chain attached via an amide linkage at the N-3 position would be disconnected to reveal the parent N-H benzoxazine-dione and a corresponding carboxylic acid derivative.

C-N Bond Disconnection: The key disconnection in the synthesis of the benzoxazine-dione ring itself is the cleavage of the two C-N bonds of the heterocyclic ring. This leads back to a 2-amino-5-nitrobenzoic acid derivative (anthranilic acid derivative).

Key Precursor Identification: This analysis reveals that 2-amino-5-nitrobenzoic acid is the logical precursor. The synthesis of the this compound is then achieved by reacting this anthranilic acid with a phosgene (B1210022) equivalent, such as triphosgene (B27547) or carbonyldiimidazole, to form the cyclic anhydride structure.

This systematic approach allows chemists to design rational and efficient synthetic routes to a wide variety of novel compounds built upon the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-nitro-6H-3,1-benzoxazine-2,4-dione, and how do reaction conditions influence yields?

- Methodology : The compound can be synthesized via condensation reactions involving substituted benzotriazoles and isocyanates under basic conditions. For example, N-(o-hydroxyarylacyl)benzotriazoles react with isocyanates to form benzoxazine-2,4-dione derivatives in high yields (~70–85%) under mild conditions (room temperature, 18–24 hours). Key reagents include potassium carbonate and Rose Bengal as a photosensitizer for light-mediated synthesis .

- Optimization : Yield variations depend on substituent steric effects, solvent polarity, and reaction time. Microwave-assisted synthesis (e.g., 60–80°C, 10–20 minutes) in solvent-free conditions can improve efficiency for related benzoxazine derivatives .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Structural Analysis :

- NMR : and NMR identify nitro group positioning and aromatic proton environments. For example, nitro groups cause deshielding of adjacent protons (δ 8.2–8.5 ppm) .

- X-ray Crystallography : Single-crystal X-ray diffraction confirms the fused bicyclic structure and nitro group orientation. Bond angles and torsion angles (e.g., C–N–O ~120°) are critical for validating stereoelectronic effects .

Q. How is the bioactivity of this compound initially assessed in drug discovery?

- Screening Protocols :

- In vitro assays : Cytotoxicity (MTT assay) and enzyme inhibition (e.g., HPPD for herbicides) are standard. For neuroprotective applications, seeded tau aggregation assays (IC values) are performed using fluorescence-based kinetic monitoring .

- Dose-response curves : EC/IC values are calculated using nonlinear regression models (e.g., four-parameter logistic equations) with synthetic decoy datasets to estimate confidence intervals .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives?

- Key Modifications :

- Substituent effects : Electron-withdrawing groups (e.g., nitro, chloro) at the 6-position enhance electrophilicity, improving enzyme inhibition (e.g., HPPD inhibitors with IC < 1 µM) .

- Ring fusion : Spiroisoxazoline derivatives (e.g., YA2/YA3) exhibit enhanced cytotoxicity (IC ~5 µM) against cancer cell lines due to improved membrane permeability .

Q. What strategies resolve contradictions in reported bioactivity data for benzoxazine-2,4-dione derivatives?

- Data Validation :

- Replication : Reproduce assays under standardized conditions (e.g., solvent purity, cell line passage number).

- Analytical rigor : Use orthogonal techniques (e.g., LC-MS for compound stability, SPR for binding kinetics) to confirm activity .

Q. What mechanistic insights explain the neuroprotective effects of this compound analogs?

- Mechanistic Probes :

- Tau aggregation inhibition : Substioichiometric inhibition (1:100 molar ratio) disrupts fibril elongation via π-stacking interactions with aromatic residues in tau protein .

- Oxidative stress modulation : Nitro groups act as radical scavengers, reducing ROS levels in neuronal cells (measured via DCFH-DA assay) .

Methodological Challenges and Solutions

Q. How are reaction intermediates stabilized during the synthesis of nitro-substituted benzoxazine-diones?

- Intermediate trapping : α-Oxo ketenes, generated via flash photolysis of 1,3-benzodioxin-4-ones, are quenched with nucleophiles (e.g., amines) to isolate intermediates for characterization .

- Stability tests : Monitor intermediates by HPLC at low temperatures (−20°C) to prevent decomposition .

Q. What computational tools aid in predicting the metabolic stability of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.